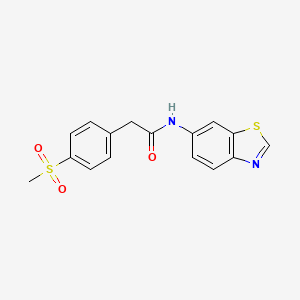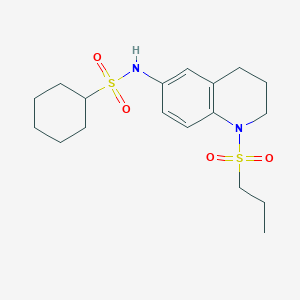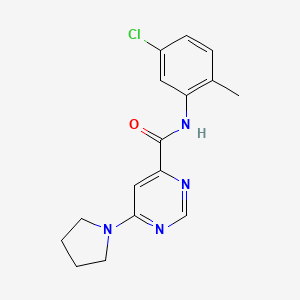![molecular formula C23H17F3N6O2S B2661910 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 1207011-09-3](/img/no-structure.png)
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H17F3N6O2S and its molecular weight is 498.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Probes for A2A Adenosine Receptor
Research on pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, such as SCH 442416, has shown high affinity and selectivity as antagonists for the human A2A adenosine receptor (AR). These derivatives have been used to develop pharmacological probes for studying the A2A AR, demonstrating the potential of similar compounds for receptor-targeted studies (Kumar et al., 2011).
Antimicrobial Activity
A series of novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that similar structures could be developed as potential molecules for antimicrobial applications (Reddy et al., 2013).
Synthesis and Properties for Antifungal Activity
The synthesis of certain pyrazole and 1,2,4-triazole derivatives has indicated the possibility of influencing biological activity through chemical modification. This includes potential antifungal applications, highlighting the significance of such compounds in developing new antifungal agents (Fedotov et al., 2022).
Insecticidal Assessment
Compounds incorporating thiadiazole moiety have been assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of similar compounds in the development of novel insecticides (Fadda et al., 2017).
Anticancer and Antimicrobial Activities
Research on antipyrine-based heterocycles has revealed some compounds possessing both anticancer and antimicrobial activities. This suggests the utility of similar molecular frameworks in creating multifunctional therapeutic agents (Riyadh et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-methoxyphenyl hydrazine, ethyl acetoacetate, and carbon disulfide. The second intermediate is N-(3-(trifluoromethyl)phenyl)glycine ethyl ester, which is synthesized from 3-(trifluoromethyl)aniline and ethyl chloroacetate. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide.", "Starting Materials": [ "4-methoxyphenyl hydrazine", "ethyl acetoacetate", "carbon disulfide", "3-(trifluoromethyl)aniline", "ethyl chloroacetate", "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: React 4-methoxyphenyl hydrazine with ethyl acetoacetate and carbon disulfide in the presence of potassium hydroxide to form the intermediate pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl dithiocarboxylate. Hydrolyze the dithiocarboxylate with hydrochloric acid to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of N-(3-(trifluoromethyl)phenyl)glycine ethyl ester: React 3-(trifluoromethyl)aniline with ethyl chloroacetate in the presence of potassium carbonate to form the intermediate N-(3-(trifluoromethyl)phenyl)glycine ethyl ester.", "Coupling of intermediates: Dissolve the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol and N-(3-(trifluoromethyl)phenyl)glycine ethyl ester in dimethylformamide. Add EDC and NHS to the solution and stir for several hours. Purify the product by column chromatography to obtain 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide." ] } | |
Número CAS |
1207011-09-3 |
Fórmula molecular |
C23H17F3N6O2S |
Peso molecular |
498.48 |
Nombre IUPAC |
2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C23H17F3N6O2S/c1-34-17-7-5-14(6-8-17)18-12-19-21-28-29-22(31(21)9-10-32(19)30-18)35-13-20(33)27-16-4-2-3-15(11-16)23(24,25)26/h2-12H,13H2,1H3,(H,27,33) |
Clave InChI |
QOYYYBXHEQTRLT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=CC(=C5)C(F)(F)F)C3=C2 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-bis[(E)-but-2-enyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2661828.png)
![(S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one hydrochloride](/img/structure/B2661829.png)
![3-((5-((2-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2661830.png)
![3-tert-butyl-6-{[1-(3,4-dihydro-2H-1-benzopyran-3-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2661832.png)

![N-{4-[1-(2-methoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2661838.png)

![N-[4-(morpholin-4-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2661840.png)
![ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate](/img/structure/B2661845.png)
![1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]azepane](/img/structure/B2661846.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2661847.png)


